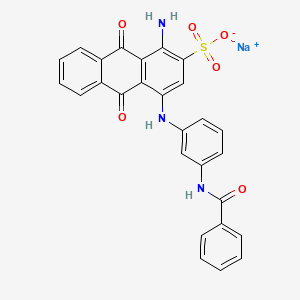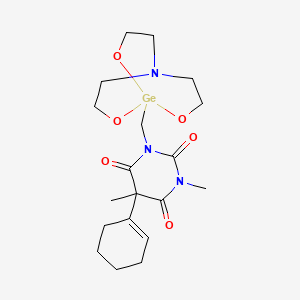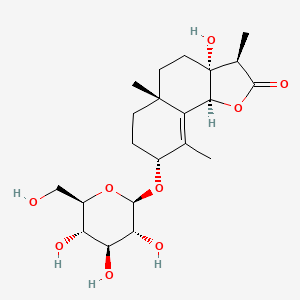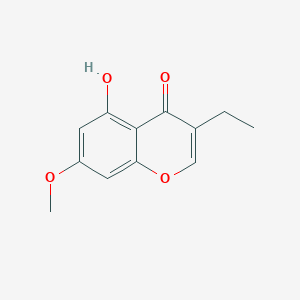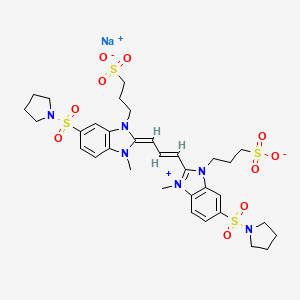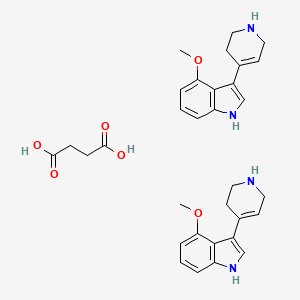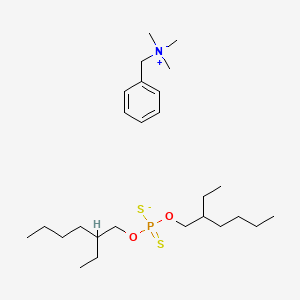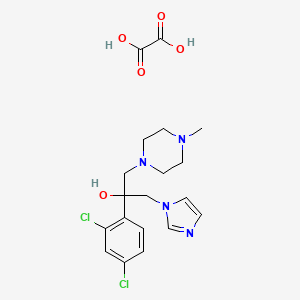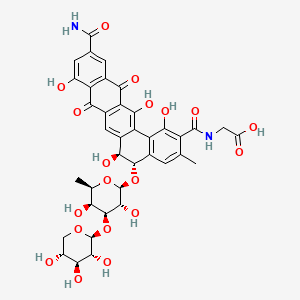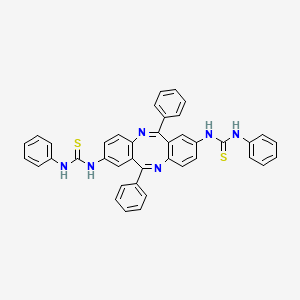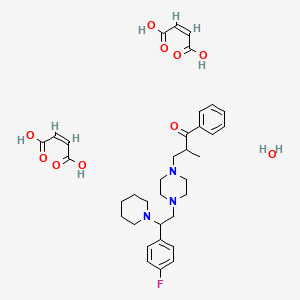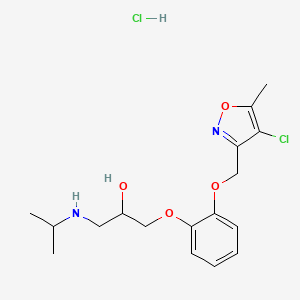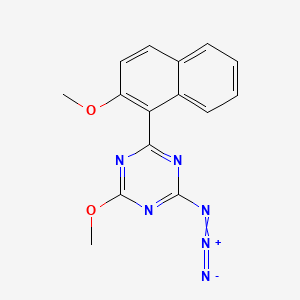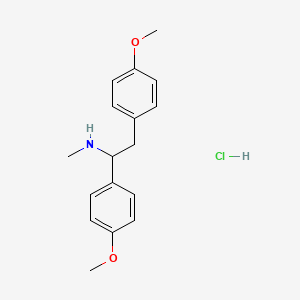
1,2-Bis(p-methoxyphenyl)-N-methylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/KQ8010000 is a compound studied extensively by the National Institute for Occupational Safety and Health (NIOSH). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KQ8010000 involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of NIOSH/KQ8010000 is scaled up using large reactors and continuous flow systems. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NIOSH/KQ8010000 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/KQ8010000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of NIOSH/KQ8010000 depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
NIOSH/KQ8010000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use as a biochemical tool. In medicine, NIOSH/KQ8010000 is explored for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialized materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NIOSH/KQ8010000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds: NIOSH/KQ8010000 can be compared with other similar compounds in terms of its structure, properties, and applications. Some of the similar compounds include various volatile organic compounds and other specialized reagents used in industrial and research settings .
Uniqueness: What sets NIOSH/KQ8010000 apart from similar compounds is its unique combination of properties that make it suitable for a wide range of applications. Its stability, reactivity, and specificity in targeting molecular pathways contribute to its versatility and effectiveness in various fields.
Properties
CAS No. |
6269-04-1 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-17(14-6-10-16(20-3)11-7-14)12-13-4-8-15(19-2)9-5-13;/h4-11,17-18H,12H2,1-3H3;1H |
InChI Key |
COJJEZVKDAHUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



